

# Methyltrienolone: An In-Depth Analysis of its Anabolic and Androgenic Activity

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## Compound of Interest

Compound Name: Methyltrienolone

Cat. No.: B1676529

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## Introduction

**Methyltrienolone**, also known as Metribolone or R1881, is a highly potent, orally active anabolic-androgenic steroid (AAS) that is a  $17\alpha$ -alkylated derivative of nandrolone.[1] While never commercially marketed for medical use due to significant hepatotoxicity, it has been extensively utilized in scientific research as a high-affinity ligand for the androgen receptor (AR).[1][2] Its exceptional potency and strong binding affinity make it a valuable tool for studying AR function and for comparative analysis in the development of new androgenic compounds.[3][4] This technical guide provides a comprehensive overview of the anabolic and androgenic properties of **methyltrienolone**, detailing its receptor binding characteristics, quantitative activity data, the experimental protocols used for its assessment, and the underlying signaling pathways.

## Quantitative Data on Anabolic and Androgenic Activity

The anabolic and androgenic effects of **methyltrienolone** have been quantified through various studies, primarily utilizing rodent models. The data consistently demonstrates its exceptionally high potency relative to other well-known androgens.

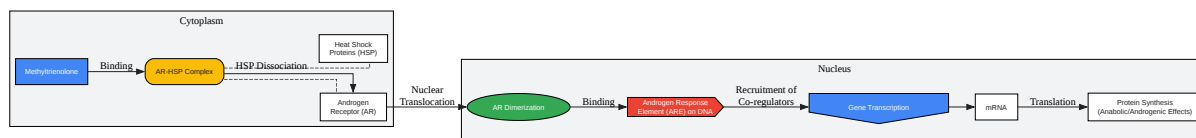
Compound	Anabolic Activity Ratio (relative to Methyltestosterone )	Androgenic Activity Ratio (relative to Methyltestosterone )	Androgen Receptor (AR) Binding Affinity (Relative to Methyltrienolone)
Methyltrienolone (R1881)	120 - 300x[1][5]	60 - 70x[1]	100%[6]
Methyltestosterone	1x	1x	Not Applicable
Testosterone	-	-	< Methyltrienolone[6]
Dihydrotestosterone (DHT)	-	-	< Methyltrienolone[7]
19-Nortestosterone (Nandrolone)	-	-	< Methyltrienolone[6]
Methenolone	-	-	< Methyltrienolone[6]

Note: The anabolic and androgenic ratios can vary between studies due to different experimental designs and animal models.

**Methyltrienolone's** high affinity for the androgen receptor is a key determinant of its potent biological activity.[3][8] It binds to the AR more strongly than testosterone and even dihydrotestosterone (DHT), which is considered a very potent natural androgen.[7][8] This strong binding affinity is why it is often used as a reference compound in receptor binding assays.[3][6]

## Androgen Receptor Signaling Pathway

The anabolic and androgenic effects of **methyltrienolone** are mediated through its interaction with the androgen receptor. The binding of an androgen to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression.



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### Androgen Receptor Signaling Pathway

Upon entering the cell, **methyltrienolone** binds to the androgen receptor (AR), which is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[9] This binding induces a conformational change in the AR, causing the dissociation of the HSPs.[9] The activated AR then translocates to the nucleus, where it dimerizes.[10] These AR dimers then bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[10][11] This binding, along with the recruitment of co-activators and co-repressors, modulates the transcription of these genes, leading to the synthesis of proteins that produce the characteristic anabolic and androgenic effects.[9]

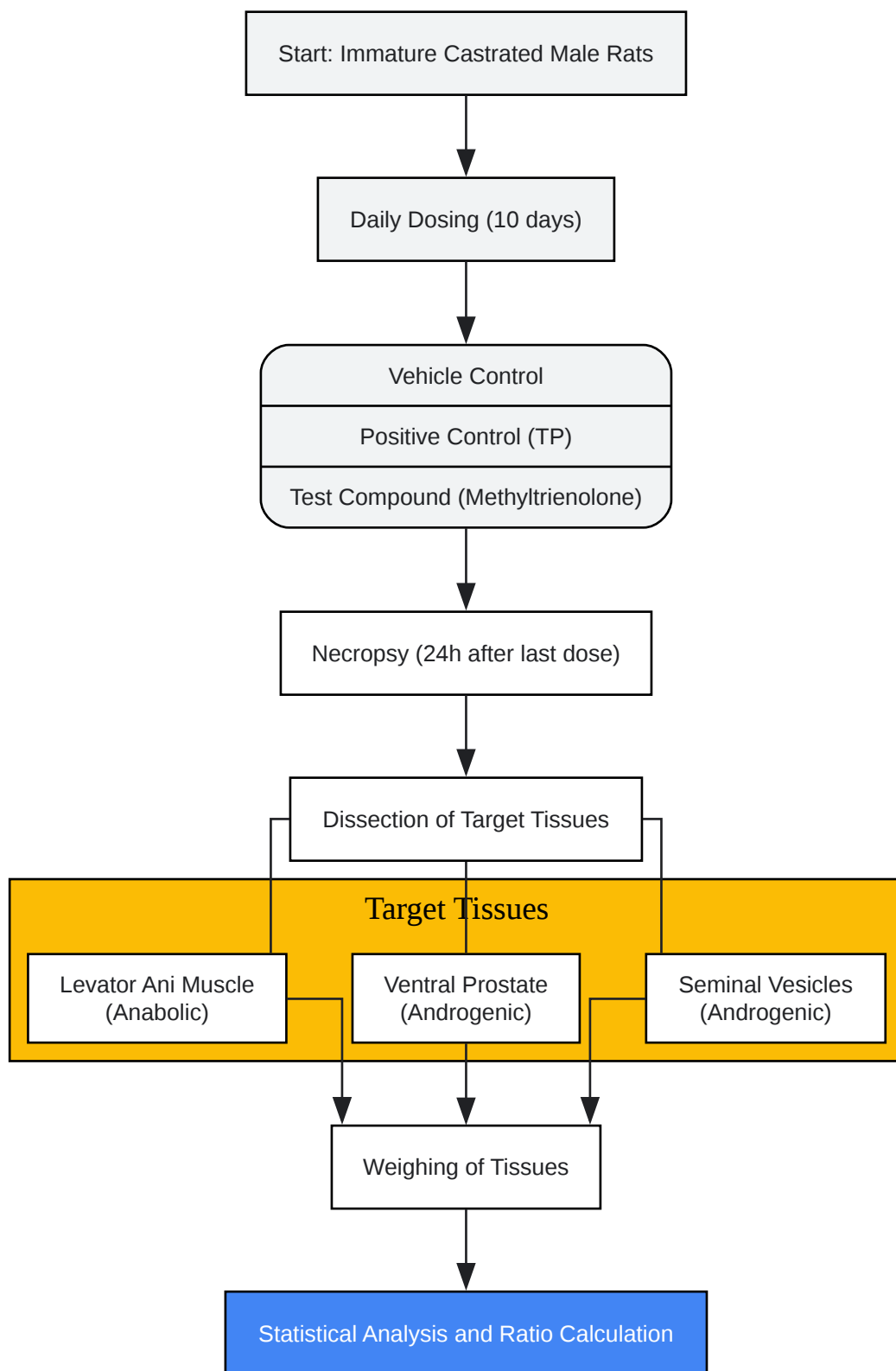
## Experimental Protocols: The Hershberger Assay

The anabolic and androgenic activity of compounds like **methyltrienolone** is often determined using the Hershberger assay.[12][13] This in vivo bioassay utilizes castrated male rats to measure the androgen-dependent growth of specific tissues.

## Methodology

- **Animal Model:** Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.[14]

- Dosing: The test compound (e.g., **methyltrienolone**) is administered daily for a set period, typically 10 consecutive days.[\[13\]](#) A vehicle control group and a positive control group (usually treated with testosterone propionate) are included.[\[14\]](#)
- Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.[\[14\]](#)
  - Anabolic Activity: The weight of the levator ani muscle is the primary indicator of anabolic activity.[\[13\]](#)
  - Androgenic Activity: The weights of the ventral prostate and seminal vesicles are the primary indicators of androgenic activity.[\[12\]](#)[\[13\]](#)
- Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of the anabolic to androgenic effect is then calculated.



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### Hershberger Assay Experimental Workflow

## Conclusion

**Methyltrienolone** stands out as one of the most potent anabolic-androgenic steroids ever synthesized.[4][8] Its exceptionally high binding affinity for the androgen receptor underpins its profound anabolic and androgenic effects. While its clinical application has been precluded by its severe hepatotoxicity, **methyltrienolone** remains an invaluable research tool.[1] The quantitative data derived from assays like the Hershberger method, combined with an understanding of the androgen receptor signaling pathway, provides a robust framework for the continued investigation of androgen action and the development of novel, more selective androgen receptor modulators.

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